molecular formula C20H12Cl3N5O2S B1242288 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- CAS No. 219979-42-7

1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)-

Cat. No.: B1242288
CAS No.: 219979-42-7
M. Wt: 492.8 g/mol
InChI Key: ZIINGZAGLUOHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes for 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- involve multiple steps, starting with the preparation of the core triazine structure. The reaction conditions typically include the use of chlorinated solvents and strong bases to facilitate the formation of the triazine ring. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- can be compared with other triazine derivatives, such as:

    Atrazine: A widely used herbicide with a similar triazine core but different substituents.

    Cyanuric chloride: Another triazine compound used in the synthesis of dyes and resins.

1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

219979-42-7

Molecular Formula

C20H12Cl3N5O2S

Molecular Weight

492.8 g/mol

IUPAC Name

2-[3,5-dichloro-4-[(4-chlorophenyl)-pyrimidin-2-ylsulfanylmethyl]phenyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C20H12Cl3N5O2S/c21-12-4-2-11(3-5-12)18(31-19-24-6-1-7-25-19)17-14(22)8-13(9-15(17)23)28-20(30)27-16(29)10-26-28/h1-10,18H,(H,27,29,30)

InChI Key

ZIINGZAGLUOHRR-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)SC(C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C=N4)Cl

Canonical SMILES

C1=CN=C(N=C1)SC(C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C=N4)Cl

Synonyms

R 146225
R-146225

Origin of Product

United States

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